7,4'-Dimethoxyflavone

Beschreibung

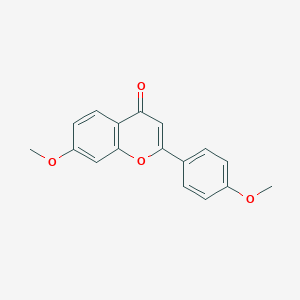

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-methoxy-2-(4-methoxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-12-5-3-11(4-6-12)16-10-15(18)14-8-7-13(20-2)9-17(14)21-16/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTXUFBDCDFQIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332791 |

Source

|

| Record name | 7,4'-Dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20979-50-4 |

Source

|

| Record name | 7,4'-Dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Occurrence and Extraction of 7,4'-Dimethoxyflavone: A Technical Guide for Researchers

This guide provides an in-depth exploration of 7,4'-dimethoxyflavone, a naturally occurring methoxylated flavone of significant interest to the scientific community. We will delve into its natural sources, comprehensive isolation and purification methodologies, and the biosynthetic pathways that lead to its formation in plants. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of this compound

This compound belongs to the flavonoid class of polyphenolic compounds, which are widely recognized for their diverse pharmacological activities. The presence of methoxy groups can enhance the biological properties of flavonoids, including their anti-inflammatory, antioxidant, and potential anticancer effects, by increasing their lipophilicity and metabolic stability.[1][2] Specifically, this compound has demonstrated noteworthy anti-inflammatory activity, believed to be mediated through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] This positions it as a compelling molecule for further investigation in the development of novel therapeutics.

Natural Sources of this compound

This compound has been identified in a variety of plant species, most notably in the rhizomes of Kaempferia parviflora (commonly known as black ginger) and within the Citrus genus.[2][3]

| Plant Species | Family | Plant Part | Reference |

| Kaempferia parviflora | Zingiberaceae | Rhizome | [2] |

| Citrus spp. (e.g., Brazilian orange) | Rutaceae | Essential oil, Peel | [3][4] |

| Unspecified | Apiaceae | Not specified | |

| Unspecified | Asteraceae | Not specified |

Kaempferia parviflora, a member of the ginger family, is a rich source of various polymethoxyflavones and its rhizomes are a primary source for the isolation of this compound.[2][5] In the Citrus genus, this flavone is found in the essential oils and peels of fruits like the Brazilian orange.[3][6] The presence of this compound has also been reported in the Apiaceae and Asteraceae families.

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. The following protocol is a comprehensive, field-proven methodology for its isolation from Kaempferia parviflora rhizomes, based on established techniques for polymethoxyflavone separation.[7]

Extraction Workflow

Sources

- 1. Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caringsunshine.com [caringsunshine.com]

- 3. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synergy and Other Interactions between Polymethoxyflavones from Citrus Byproducts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 7,4'-Dimethoxyflavone: A Technical Guide for Researchers

Introduction: Unveiling the Potential of a Key Methoxyflavone

7,4'-Dimethoxyflavone, a naturally occurring polymethoxylated flavone found in plants such as Kaempferia parviflora (black ginger) and certain Citrus species, has emerged as a compound of significant interest in the scientific community.[1][2] Its methylated structure confers enhanced metabolic stability and bioavailability compared to its hydroxylated counterparts, making it a promising candidate for drug discovery and development.[1] This in-depth technical guide provides a comprehensive overview of the core biological activities of this compound, delving into its molecular mechanisms, and offering detailed experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this versatile molecule.

Anti-inflammatory Properties: Quelling the Inflammatory Cascade

Inflammation is a critical physiological response; however, its chronic dysregulation is a hallmark of numerous diseases. This compound has demonstrated notable anti-inflammatory effects, primarily through the modulation of key signaling pathways that govern the expression of pro-inflammatory mediators.

Mechanism of Action: Inhibition of NF-κB and MAPK Signaling

The anti-inflammatory prowess of this compound is largely attributed to its ability to suppress the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses.[2] In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[2] This inhibition is achieved by preventing the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the nuclear translocation of the active NF-κB subunits.

Furthermore, this compound has been shown to modulate the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. By inhibiting the phosphorylation of key MAPK proteins such as ERK, JNK, and p38, this compound can further curtail the inflammatory cascade.

Caption: Anti-inflammatory mechanism of this compound.

Experimental Workflow: Assessing Anti-inflammatory Activity

A robust workflow to evaluate the anti-inflammatory effects of this compound involves a combination of in vitro assays.

This assay quantifies the transcriptional activity of NF-κB in response to an inflammatory stimulus and the inhibitory effect of the test compound.

-

Cell Culture and Transfection:

-

Culture HEK293T or similar cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Transfect the cells with a luciferase reporter plasmid containing NF-κB response elements using a suitable transfection reagent.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the transfected cells with varying concentrations of this compound for 1-2 hours.

-

Induce NF-κB activation by adding an inflammatory stimulus, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), to the wells.

-

-

Luciferase Assay:

-

After 6-24 hours of stimulation, lyse the cells using a luciferase lysis buffer.

-

Add the luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the stimulated control.

-

This method measures the mRNA expression levels of pro-inflammatory cytokines.[3][4]

-

Cell Treatment and RNA Isolation:

-

Treat RAW 264.7 macrophages with this compound followed by LPS stimulation.

-

Isolate total RNA from the cells using a suitable RNA isolation kit.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

-

-

qPCR Reaction:

-

Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH).

-

The thermal cycling protocol typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[5]

-

-

Data Analysis:

-

Determine the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.

-

Anticancer Potential: Targeting Hallmarks of Malignancy

Methoxyflavones, including this compound, have garnered attention for their potential anticancer activities. These compounds can influence multiple hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer effects of related dimethoxyflavones are often linked to the induction of apoptosis (programmed cell death) and cell cycle arrest. These effects can be mediated through the modulation of the PI3K/Akt/mTOR and MAPK signaling pathways, which are frequently dysregulated in cancer.[6][7][8] Inhibition of the PI3K/Akt pathway can lead to decreased cell survival and proliferation.

Caption: Anticancer mechanisms of this compound.

Experimental Workflow: Evaluating Anticancer Efficacy

A standard workflow to assess the anticancer properties of this compound is outlined below.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9][10]

-

Cell Seeding:

-

Seed cancer cells (e.g., HeLa, HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.

-

-

MTT Incubation:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

-

| Related Methoxyflavone | Cancer Cell Line | IC50 (µM) | Observed Effect |

| 3-Hydroxy-3',4'-dimethoxyflavone | Colon (HCT-116) | Not specified | Strong cytotoxicity, G2/M phase cell cycle arrest, potent apoptosis induction |

| 3-Hydroxy-3',4'-dimethoxyflavone | Leukemia (MOLT-3) | Not specified | Strong cytotoxicity, G2/M phase cell cycle arrest, potent apoptosis induction |

| 3-Hydroxy-3',4'-dimethoxyflavone | Leukemia (K-562/ADR) | Not specified | Strong cytotoxicity, effective against multidrug-resistant cells |

Table based on data for a structurally related compound as presented in a technical document from Benchchem.[9]

This technique is used to detect and quantify specific proteins involved in apoptosis and cell signaling.

-

Protein Extraction:

-

Treat cancer cells with this compound for the desired time, then lyse the cells to extract total protein.

-

-

Protein Quantification and Electrophoresis:

-

Quantify the protein concentration using a BCA or Bradford assay.

-

Separate the protein lysates by SDS-PAGE.

-

-

Protein Transfer and Blocking:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

-

Antibody Incubation and Detection:

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, phospho-Akt, total-Akt, phospho-ERK, total-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Neuroprotective Effects: Shielding the Nervous System

Emerging evidence suggests that flavonoids, including methoxyflavones, possess neuroprotective properties. While direct data for this compound is still developing, related compounds have shown promise in protecting neuronal cells from various insults. A related compound, 3',4'-dimethoxyflavone, has been shown to be neuroprotective in SH-SY5Y cells.[9] Studies on 5,7-dimethoxyflavone have demonstrated its potential in memory-impaired mice, suggesting a role in mitigating neuroinflammation and promoting neuronal health.[11][12][13]

Mechanism of Action: Attenuation of Neuroinflammation and Oxidative Stress

The neuroprotective effects of methoxyflavones are thought to be mediated through their anti-inflammatory and antioxidant activities. By reducing the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in the brain, these compounds can help to create a more favorable environment for neuronal survival and function.

Experimental Workflow: Investigating Neuroprotection

This assay assesses the ability of a compound to protect neuronal cells from a toxic challenge.[9]

-

Cell Culture:

-

Culture human neuroblastoma SH-SY5Y cells in a suitable medium.

-

-

Compound Pre-treatment:

-

Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 2-4 hours).

-

-

Induction of Neurotoxicity:

-

Expose the cells to a neurotoxic agent such as 6-hydroxydopamine (6-OHDA), rotenone, or amyloid-beta peptide to induce cell death.

-

-

Cell Viability Assessment:

-

After the toxic insult, assess cell viability using the MTT assay or by staining with viability dyes like calcein-AM and ethidium homodimer-1.

-

-

Data Analysis:

-

Quantify the percentage of viable cells in the compound-treated groups compared to the group treated with the neurotoxin alone to determine the neuroprotective effect.

-

Antioxidant Activity: Combating Oxidative Stress

Flavonoids are well-known for their antioxidant properties, which enable them to scavenge free radicals and protect cells from oxidative damage.[1] this compound is also believed to possess antioxidant capabilities, contributing to its overall biological activity profile.

Mechanism of Action: Free Radical Scavenging

The antioxidant mechanism of flavonoids involves the donation of a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. While this compound has methoxy groups in place of some hydroxyls, the overall flavonoid structure still allows for interaction with and quenching of reactive oxygen species.

Experimental Workflow: Quantifying Antioxidant Potential

These are common in vitro assays to evaluate the free radical scavenging capacity of a compound.[14][15]

DPPH Assay:

-

Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

In a 96-well plate, add different concentrations of this compound.

-

Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

ABTS Assay:

-

Prepare the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol to obtain a specific absorbance at 734 nm.

-

Add different concentrations of this compound to the ABTS•+ solution.

-

After a short incubation period, measure the absorbance at 734 nm.

This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[16][17][18]

-

Cell Seeding and Treatment:

-

Seed cells (e.g., macrophages or neuronal cells) in a 96-well plate or on coverslips.

-

Treat the cells with this compound, followed by an ROS-inducing agent (e.g., H₂O₂ or LPS).

-

-

DCFH-DA Staining:

-

Wash the cells and incubate them with DCFH-DA solution (typically 10-25 µM) at 37°C for 30 minutes.

-

-

Measurement of Fluorescence:

-

After incubation, wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.

-

Conclusion and Future Directions

This compound presents a compelling profile as a multi-target bioactive compound with significant therapeutic potential. Its anti-inflammatory, anticancer, neuroprotective, and antioxidant activities, underpinned by its modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, warrant further investigation. The experimental protocols detailed in this guide provide a solid foundation for researchers to explore and validate the therapeutic applications of this promising methoxyflavone. Future studies should focus on elucidating the precise in vivo efficacy and safety profile of this compound in various disease models, which will be crucial for its potential translation into clinical applications.

References

-

Sakinah, N. I., et al. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. PubMed Central. Retrieved from [Link]

-

Carbone, F., et al. (2021). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. PubMed Central. Retrieved from [Link]

-

Smalley, K. S. M., & Herlyn, M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PubMed Central. Retrieved from [Link]

-

Debets, R., et al. (2002). The use of real-time quantitative PCR for the analysis of cytokine mRNA levels. PubMed. Retrieved from [Link]

-

Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

-

ResearchGate. (n.d.). Antioxidant activity of flavonols evaluated using ABTS (A,B) and DPPH (C,D) assays in methanol and acetone. Retrieved from [Link]

-

Mabrouk, M. M., et al. (2024). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. PubMed Central. Retrieved from [Link]

-

Bioquochem. (n.d.). DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. Retrieved from [Link]

-

Goldman, M., et al. (2002). Cytokine mRNA quantification by real-time PCR. Folia Biologica. Retrieved from [Link]

-

ResearchGate. (n.d.). Analgesic and antiinflammatory activities of dimethoxyflavone, isolated from stereospermum kunthianum stem bark. Retrieved from [Link]

-

Bio-protocol. (n.d.). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Retrieved from [Link]

-

Sakinah, N. I., et al. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Role of PI3K signaling pathway in cancer onset and progression. Retrieved from [Link]

-

Lee, S., et al. (2021). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PubMed Central. Retrieved from [Link]

-

Caring Sunshine. (n.d.). Relationship: Inflammation and 7,4-Dimethoxyflavone. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Targeting PI3K Signaling in Cancer. Retrieved from [Link]

-

E3S Web of Conferences. (n.d.). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. Retrieved from [Link]

-

ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver. Retrieved from [Link]

-

Borkovich, K. A. (2004). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. PubMed Central. Retrieved from [Link]

-

Carvalho, J. C., et al. (1999). Anti-inflammatory activity of flavone and some of its derivates from Virola michelli Heckel. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Retrieved from [Link]

-

Platzer, M., et al. (2022). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

-

Alqurashi, N., et al. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. Retrieved from [Link]

-

Vandenabeele, P., & Declercq, W. (2002). An overview of real-time quantitative PCR: applications to quantify cytokine gene expression. Semantic Scholar. Retrieved from [Link]

-

Marcus, A. D., et al. (2020). Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals. PeerJ. Retrieved from [Link]

-

Addgene. (2023). Western Blot Protocol [Video]. YouTube. Retrieved from [Link]

-

Al-Dhahri, M., et al. (2022). Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. British Journal of Pharmacology. Retrieved from [Link]

-

Bowdish Lab. (2012). NF-KB LUCIFERASE ASSAY. Retrieved from [Link]

-

Ferlazzo, N., et al. (2020). Antioxidant and Anti-Inflammatory Activity of Citrus Flavanones Mix and Its Stability after In Vitro Simulated Digestion. MDPI. Retrieved from [Link]

-

Wu, J., et al. (2022). The PI3K/AKT signalling pathway in inflammation, cell death and glial scar formation after traumatic spinal cord injury: Mechanisms and therapeutic opportunities. Journal of Cellular and Molecular Medicine. Retrieved from [Link]

-

ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

-

ResearchGate. (n.d.). Antioxidant activity evaluated by DPPH (A) and ABTS (B) assays in dark tea infusions. Retrieved from [Link]

-

National Institutes of Health. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice. Retrieved from [Link]

-

BPS Bioscience. (n.d.). THP-1 Cell Line - NF- κB Reporter (Luc). Retrieved from [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

MDPI. (n.d.). Immune Dysregulation and Cytokine Profiling in Acute Mycoplasma pneumoniae Pneumonia. Retrieved from [Link]

-

ResearchGate. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 7-HYDROXY-3',4'-DIMETHOXYFLAVONE. Retrieved from [Link]

Sources

- 1. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caringsunshine.com [caringsunshine.com]

- 3. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gene-quantification.eu [gene-quantification.eu]

- 5. mdpi.com [mdpi.com]

- 6. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. atcc.org [atcc.org]

- 11. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. e3s-conferences.org [e3s-conferences.org]

- 16. bioquochem.com [bioquochem.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the In Vitro Mechanisms of 7,4'-Dimethoxyflavone: A Technical Guide for Researchers

Introduction: The Therapeutic Promise of a Methylated Flavone

7,4'-Dimethoxyflavone, a naturally occurring methylated flavone found in various medicinal plants, has emerged as a compound of significant interest in drug discovery. Its methoxy groups contribute to enhanced metabolic stability and bioavailability compared to its hydroxylated counterparts, making it an attractive candidate for therapeutic development. This in-depth technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, offering researchers, scientists, and drug development professionals a detailed understanding of its molecular targets and cellular effects. We will delve into its multifaceted activities, including its anti-inflammatory, anticancer, and antithrombotic properties, supported by experimental evidence and detailed protocols to facilitate further investigation.

Core Mechanisms of Action: A Multi-pronged Approach

This compound and its close structural analogs exert their biological effects through the modulation of several key cellular signaling pathways. This guide will focus on three primary areas of its in vitro activity: anti-inflammatory, anticancer, and antithrombotic effects, in addition to its role as an aromatase inhibitor.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. This compound and related methoxyflavones have demonstrated potent anti-inflammatory effects by targeting critical signaling nodes in the inflammatory response.

The transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of inflammation. While direct studies on this compound are emerging, compelling evidence from structurally similar flavonoids points towards its inhibitory action on these pathways. For instance, a related tetramethoxy hydroxyflavone has been shown to inhibit NF-κB activation. This inhibition is crucial as NF-κB controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

The MAPK cascade, comprising key kinases such as ERK, JNK, and p38, is another critical target. A close derivative, 7,4'-dimethoxy-3-hydroxyflavone, has been shown to inhibit the phosphorylation of ERK and p38 MAP kinases in human platelets, suggesting a similar mechanism for this compound. By suppressing the activation of these pathways, this compound can effectively reduce the production of inflammatory mediators.

Experimental Workflow: Investigating NF-κB Inhibition

Caption: Workflow for NF-κB Luciferase Reporter Assay.

Anticancer Potential: Inducing Cell Death and Halting Proliferation

While direct comprehensive studies on this compound's anticancer effects are still developing, research on its isomer, 5,7-Dimethoxyflavone, provides a strong indication of its potential mechanisms. Furthermore, a closely related compound, 5-hydroxy-7,4'-dimethoxyflavone, has demonstrated cytotoxic effects against breast cancer cells.

A study on 5,7-Dimethoxyflavone in HepG2 liver cancer cells revealed its ability to induce apoptosis, or programmed cell death, and cause cell cycle arrest at the Sub-G1 phase.[1] The IC50 value for this effect was found to be 25 µM.[1] It is highly probable that this compound shares these pro-apoptotic and anti-proliferative properties. The induction of apoptosis is a critical mechanism for eliminating cancerous cells, and the ability to halt the cell cycle prevents their uncontrolled division.

The same study on 5,7-Dimethoxyflavone demonstrated that it triggers the production of intracellular Reactive Oxygen Species (ROS).[1] While high levels of ROS can be damaging, in the context of cancer therapy, a surge in ROS can overwhelm the antioxidant capacity of cancer cells, leading to oxidative stress and subsequent apoptosis.

Signaling Pathway: Intrinsic Apoptosis Induction

Caption: Proposed intrinsic apoptosis pathway.

Antithrombotic Effects: Targeting Platelet Activation

A significant and well-documented mechanism of a close derivative, 7,4'-dimethoxy-3-hydroxyflavone, is its role as a potent antagonist of Protease-Activated Receptor 4 (PAR4). PAR4 is a key thrombin receptor on human platelets, and its inhibition is a promising strategy for preventing thrombosis.

7,4'-dimethoxy-3-hydroxyflavone has been shown to inhibit PAR4-mediated platelet aggregation, GPIIb/IIIa activation, and P-selectin secretion.[2] Mechanistically, it blocks the downstream signaling cascade initiated by PAR4 activation, including the inhibition of Ca2+/protein kinase C (PKC), Akt, and the MAP kinases ERK and p38.[2] This comprehensive blockade of platelet activation pathways underscores its potential as an antithrombotic agent.

Experimental Protocol: Western Blot for MAPK Phosphorylation

-

Cell Culture and Treatment: Culture human platelets and treat with a PAR4 agonist (e.g., AYPGKF-NH2) in the presence or absence of this compound at various concentrations.

-

Protein Extraction: Lyse the platelets to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38 MAPKs.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for each MAPK, thereby assessing the inhibitory effect of this compound.

Aromatase Inhibition: A Potential Role in Hormone-Dependent Cancers

Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a cornerstone of therapy for estrogen receptor-positive breast cancer. This compound has been identified as an inhibitor of aromatase.

In an in vitro study, this compound was shown to inhibit aromatase with an IC50 value of approximately 9 µM. This finding suggests that this compound may have therapeutic potential in the context of hormone-dependent cancers by reducing local estrogen production.

Quantitative Data Summary

| Compound | Mechanism | Assay/Cell Line | IC50 Value |

| 5,7-Dimethoxyflavone | Cytotoxicity | HepG2 | 25 µM[1] |

| 5-hydroxy-7,4'-dimethoxyflavone | Cytotoxicity | MCF-7 | 24.12 µM |

| This compound | Aromatase Inhibition | In vitro enzyme assay | ~9 µM |

Conclusion and Future Directions

This compound is a promising bioactive compound with a diverse range of in vitro mechanisms of action. Its ability to modulate key signaling pathways involved in inflammation, cancer, and thrombosis highlights its therapeutic potential. The data from closely related structural analogs provides a strong foundation for inferring its activity, although further direct investigations are warranted to fully elucidate its specific effects and potency.

Future research should focus on:

-

Directly evaluating the anticancer effects of this compound in a panel of cancer cell lines to determine its IC50 values and confirm its pro-apoptotic and cell cycle inhibitory activities.

-

Quantifying the inhibitory effects of this compound on NF-κB and MAPK signaling to establish its potency as an anti-inflammatory agent.

-

Investigating the potential synergistic effects of this compound with existing chemotherapeutic or anti-inflammatory drugs.

-

Exploring its in vivo efficacy and safety in preclinical animal models to translate the promising in vitro findings into potential clinical applications.

This technical guide provides a solid framework for researchers to build upon, offering both a comprehensive overview of the current knowledge and a roadmap for future investigations into the therapeutic potential of this compound.

References

-

Li, H., Zhang, X., & Wang, W. (2017). ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. African Journal of Traditional, Complementary and Alternative Medicines, 14(4), 213-220. [Link]

-

Lee, H. G., Kim, H., Oh, W. K., Yu, K. A., Choe, Y. K., Ahn, J. S., Kim, D. S., Kim, S. H., Dinarello, C. A., Kim, K., & Yoon, D. Y. (2005). Tetramethoxy hydroxyflavone p7F downregulates inflammatory mediators via the inhibition of nuclear factor kappaB. Annals of the New York Academy of Sciences, 1030, 555–568. [Link]

-

Wu, C. C., Hsieh, C. W., Wu, C. Y., Lin, C. T., & Hsieh, S. L. (2022). Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice. Biochemical pharmacology, 199, 115152. [Link]

-

Walle, T., Walle, U. K., & Sedmak, J. J. (2005). Aromatase inhibition by bioavailable methylated flavones. Journal of steroid biochemistry and molecular biology, 94(1-2), 145–148. [Link]

-

Sudha, A., Srinivasan, P., Kanimozhi, V., Palanivel, K., & Kadalmani, B. (2018). Antiproliferative and apoptosis-induction studies of 5-hydroxy 3′,4′,7-trimethoxyflavone in human breast cancer cells MCF-7: an in vitro and in silico approach. Journal of Receptors and Signal Transduction, 38(4), 303-313. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 7,4'-Dimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Preamble: Understanding the Critical Role of Physicochemical Properties

In the realm of drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely an academic exercise; it is the very foundation upon which successful therapeutic agents are built. These properties govern a molecule's behavior from the moment of formulation to its interaction with biological targets. For a promising scaffold like 7,4'-Dimethoxyflavone, a derivative of the widespread flavonoid family, these characteristics dictate its solubility, permeability, metabolic stability, and ultimately, its bioavailability and efficacy. This guide provides an in-depth exploration of the core physicochemical attributes of this compound, offering both established data and detailed, field-proven methodologies for their experimental determination. The causality behind experimental choices is emphasized, ensuring that the described protocols are not just a series of steps, but a self-validating system for generating robust and reliable data.

Molecular Identity and Structural Features

This compound belongs to the flavone subclass of flavonoids, characterized by a C6-C3-C6 backbone. Its structure consists of a chromen-4-one (benzopyran-4-one) ring system substituted with a phenyl group at the 2-position. The defining features are the two methoxy (-OCH₃) groups located at the C7 position of the A-ring and the C4' position of the B-ring.

-

IUPAC Name: 7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one

-

CAS Number: 20979-50-4

-

Molecular Formula: C₁₇H₁₄O₄

-

Molecular Weight: 282.29 g/mol

The absence of hydroxyl groups, which are common in many natural flavonoids, and the presence of the two methoxy groups significantly influence its physicochemical profile, particularly its lipophilicity and hydrogen bonding capacity.

Core Physicochemical Properties: A Tabulated Summary

Quantitative data is the cornerstone of any scientific endeavor. The following table summarizes the key physicochemical properties of this compound. It is important to note that while some experimental data for closely related analogs exist, much of the publicly available data for this specific molecule is derived from computational predictions.

| Property | Predicted Value | Source | Experimental Value (for 5-hydroxy-7,4'-dimethoxyflavone) | Source |

| Melting Point (°C) | Not Available | - | 173 | [1] |

| Water Solubility (g/L) | 0.012 | ALOGPS | Not Available | - |

| logP (Octanol/Water) | 3.41 | ALOGPS | Not Available | - |

| pKa (Strongest Acidic) | 16 | ChemAxon | Not Available | - |

| pKa (Strongest Basic) | -4.5 | ChemAxon | Not Available | - |

| Polar Surface Area (Ų) | 44.76 | ChemAxon | Not Available | - |

| Hydrogen Bond Donors | 0 | ChemAxon | 1 (due to 5-OH) | - |

| Hydrogen Bond Acceptors | 4 | ChemAxon | 5 (due to 5-OH) | - |

Note: The experimental data for the 5-hydroxy analog is provided for comparative purposes, highlighting how a single hydroxyl group can alter properties.

Solubility Profile: A Critical Determinant of Bioavailability

The solubility of a compound is a critical factor influencing its absorption and distribution in biological systems. This compound is predicted to be practically insoluble in water, a common characteristic of polymethoxylated flavonoids.[2] This poor aqueous solubility presents a significant challenge for formulation and in vivo studies.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[3] This protocol is designed to establish the equilibrium solubility of this compound in various solvents, which is crucial for pre-formulation development.

Causality Behind the Method: This method ensures that the solvent is fully saturated with the compound, reaching a true thermodynamic equilibrium. The extended equilibration time and subsequent settling period are critical to avoid the measurement of supersaturated, kinetically trapped states.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed, inert container (e.g., a glass vial with a Teflon-lined cap). The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital incubator for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[3]

-

Phase Separation: Allow the suspension to stand undisturbed at the same constant temperature for at least 12 hours to allow for the sedimentation of the undissolved solid.[3]

-

Sampling: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.

-

Filtration/Centrifugation: Immediately filter the sample through a low-binding 0.22 µm syringe filter (e.g., PVDF) or centrifuge at high speed to remove any remaining solid particles.

-

Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.

-

Data Reporting: Express the solubility in mg/mL or µg/mL.

Caption: Workflow for thermodynamic solubility determination.

Lipophilicity: Membrane Permeability and Beyond

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a lipid-like environment over an aqueous one. It is a key predictor of membrane permeability, protein binding, and metabolic clearance. The predicted logP of 3.41 for this compound suggests it is a lipophilic molecule, which is expected given its structure.

Experimental Protocol: LogP Determination (Shake-Flask Method)

The shake-flask method remains a reliable, albeit manual, technique for logP determination.[4][5]

Causality Behind the Method: This protocol directly measures the partitioning of the analyte between two immiscible phases (n-octanol and water) after they have reached equilibrium. The pre-saturation of each phase with the other is a critical step to prevent volume changes during the experiment, which would alter the final concentration measurements.

Step-by-Step Methodology:

-

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of n-octanol and water, shaking vigorously, and allowing the phases to separate overnight.

-

Sample Preparation: Prepare a stock solution of this compound in the n-octanol-saturated water.

-

Partitioning: In a sealed container, mix a known volume of the sample solution with a known volume of the water-saturated n-octanol. The volume ratio can be adjusted depending on the expected logP.

-

Equilibration: Shake the mixture for a sufficient time (e.g., 1-24 hours) to allow for the complete partitioning of the compound between the two phases.[5]

-

Phase Separation: Centrifuge the mixture to ensure a clean separation of the two phases.

-

Quantification: Determine the concentration of this compound in both the aqueous and n-octanol phases using a validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Caption: Shake-flask method for logP determination.

Spectroscopic Profile: Fingerprinting the Molecule

Spectroscopic analysis is indispensable for structural confirmation and quantification.

UV-Vis Spectroscopy

Flavonoids typically exhibit two major absorption bands in their UV-Vis spectra.[6]

-

Band I: Associated with the cinnamoyl system (B-ring), usually in the 300-380 nm range.

-

Band II: Associated with the benzoyl system (A-ring), typically in the 240-280 nm range.

For the closely related 5-hydroxy-7,4'-dimethoxyflavone, UV λmax in methanol were observed at 273, 301, and 324 nm.[1] It is expected that this compound will have a similar UV profile.

Experimental Protocol: UV-Vis Spectroscopic Analysis

Causality Behind the Method: This protocol ensures accurate and reproducible absorbance measurements by using a suitable solvent, preparing a sample within the linear range of the instrument, and properly blanking the spectrophotometer.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).

-

Working Solution: From the stock solution, prepare a dilute working solution that gives a maximum absorbance reading between 0.1 and 1.0.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline over the desired wavelength range (e.g., 200-500 nm).

-

Measurement: Record the absorption spectrum of the sample solution in the quartz cuvette.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Methoxy Protons: Two sharp singlets are expected around δ 3.8-4.0 ppm.

-

Aromatic Protons: A series of doublets and triplets in the aromatic region (δ 6.5-8.0 ppm) corresponding to the protons on the A and B rings.

-

H3 Proton: A singlet around δ 6.6-6.8 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (C4): A resonance around δ 175-180 ppm.

-

Methoxy Carbons: Signals around δ 55-60 ppm.

-

Aromatic Carbons: A series of signals in the range of δ 90-165 ppm.

-

Analytical Characterization: Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, quantification, and purity assessment of flavonoids.[7]

Experimental Protocol: Reversed-Phase HPLC Analysis

Causality Behind the Method: This protocol utilizes a C18 stationary phase to separate compounds based on their hydrophobicity. A gradient elution is employed to ensure good resolution and reasonable run times for lipophilic compounds like this compound.

Step-by-Step Methodology:

-

Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.

-

Mobile Phase:

-

A: Water with 0.1% formic acid (for improved peak shape).

-

B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution: A typical gradient might be: 50% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: Monitor at a λmax determined from UV-Vis analysis (e.g., ~270 nm or ~320 nm).

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol. Filter through a 0.45 µm filter before injection.

-

Quantification: Use an external standard calibration curve prepared with a pure reference standard of this compound.

Caption: General workflow for HPLC analysis.

Conclusion: A Foundation for Future Research

The physicochemical properties of this compound—particularly its high lipophilicity and poor aqueous solubility—are defining characteristics that will profoundly impact its development as a potential therapeutic agent. This guide has provided a comprehensive overview of these properties, grounded in both predictive data and established experimental protocols. By understanding the "why" behind the "how," researchers can confidently generate the high-quality data needed to overcome formulation challenges, design meaningful biological assays, and ultimately unlock the full therapeutic potential of this promising molecule.

References

-

Miura, K., & Nakatani, N. (1989). Antioxidative Activity of Flavonoids from Thyme (Thymus vulgaris L.). Journal of the Agricultural Chemical Society of Japan, 53(11), 3043-3045. [Link]

-

Torrenegra-Guerrero, M., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King & H. Rob. PharmacologyOnLine, 3, 444-452. [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

-

Ferreira, O., & Pinho, S. P. (2012). Solubility of Flavonoids in Pure Solvents. Industrial & Engineering Chemistry Research, 51(17), 6292-6297. [Link]

-

Walle, T. (2025). Identification of Flavonoids Using UV-Vis and MS Spectra. In Methods in Molecular Biology. Springer. [Link]

-

protocols.io. (2024). LogP / LogD shake-flask method. [Link]

-

ResearchGate. (2025). 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. [Link]

-

Ciura, K., et al. (2017). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Sutthanut, K., et al. (2022). Quantitative analysis of methoxyflavones discriminates between the two types of Kaempferia parviflora. Journal of Natural Medicines, 76(3), 629-638. [Link]

-

University of Alberta. (n.d.). Melting point determination. [Link]

-

ResearchGate. (2025). Solubility of Flavonoids in Organic Solvents. [Link]

-

Al-Talla, Z. A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Journal of Pharmaceutical and Biomedical Analysis, 115, 329-337. [Link]

-

MDPI. (2022). A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials. Molecules, 27(15), 4935. [Link]

-

Aidic. (2018). Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model. [Link]

-

ResearchGate. (n.d.). HPLC chromatograms of K. parviflora ethanolic extract ( a ) and.... [Link]

-

Can Tho University. (2017). Extraction, isolation and identification of four methoxyflavones from leaves of Muntingia calabura L. Can Tho University Journal of Science, (51a), 1-6. [Link]

-

vdocument.in. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

-

ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. [Link]

-

Brazilian Journal of Development. (2022). Development and validation of analytical method by spectrophotometry UV-Vis for quantification of flavonoids in leaves of Senna occidentalis Link. Brazilian Journal of Development, 8(1), 1833-1847. [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Park, Y., et al. (2007). Complete assignments of NMR data of 13 hydroxymethoxyflavones. Magnetic Resonance in Chemistry, 45(12), 1072-1075. [Link]

-

Waters Corporation. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. [Link]

-

Journal of Chemical & Engineering Data. (2011). Solubility of Flavonoids in Organic Solvents. [Link]

-

University of Arizona. (n.d.). Experiment 1 - Melting Points. [Link]

-

Semantic Scholar. (2011). 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. [Link]

-

ResearchGate. (n.d.). UV spectrum of flavonoids. [Link]

-

National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals. [Link]

-

Neliti. (2020). Spectrophotometric Determination of Total Flavonoid Content in Biancaea Sappan (Caesalpinia sappan L.) Leaves. [Link]

-

MDPI. (2021). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Foods, 10(11), 2795. [Link]

-

PubChem. (n.d.). 5,7-Dimethoxy-4'-hydroxyflavanone. [Link]

Sources

7,4'-Dimethoxyflavone: A Technical Guide to Synthesis, Characterization, and Application

Foreword: The Rising Profile of a Key Flavonoid

7,4'-Dimethoxyflavone, a member of the flavonoid family, is attracting significant interest within the scientific community. Its therapeutic potential, stemming from its diverse pharmacological activities, positions it as a compelling molecule for researchers in drug discovery and development. This guide provides an in-depth technical overview of this compound, covering its synthesis, comprehensive characterization, and key biological applications. We will delve into the causal relationships behind experimental choices, offering field-proven insights to ensure the protocols are robust and reproducible.

Section 1: Strategic Synthesis of this compound

The synthesis of this compound can be approached through several established methods. The choice of a particular route often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two of the most reliable and commonly employed strategies are the Claisen-Schmidt condensation followed by oxidative cyclization, and the Allan-Robinson reaction.

Claisen-Schmidt Condensation and Oxidative Cyclization: A Two-Step Approach

This widely used method involves the base-catalyzed condensation of an appropriately substituted acetophenone with a benzaldehyde to form a chalcone intermediate, which is subsequently cyclized to the flavone.

Scientific Rationale: The Claisen-Schmidt condensation is a robust carbon-carbon bond-forming reaction that efficiently constructs the backbone of the chalcone. The subsequent oxidative cyclization, often employing iodine in dimethyl sulfoxide (DMSO), proceeds via an electrophilic addition of iodine to the double bond of the chalcone, followed by an intramolecular nucleophilic attack of the hydroxyl group and subsequent elimination to form the pyrone ring of the flavone.

Experimental Protocol: Synthesis of 2'-hydroxy-4,4'-dimethoxychalcone

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 2'-hydroxy-4'-methoxyacetophenone and 4-methoxybenzaldehyde in ethanol.

-

Base Addition: While stirring at room temperature, slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Reaction Monitoring: Continue stirring the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation and Isolation: Once the reaction is complete, pour the mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.

-

Purification: Collect the crude chalcone by filtration and purify by recrystallization from a suitable solvent, such as ethanol, to yield golden yellow crystals.[1]

Experimental Protocol: Oxidative Cyclization to this compound

-

Reaction Setup: Dissolve the purified 2'-hydroxy-4,4'-dimethoxychalcone in dimethyl sulfoxide (DMSO).

-

Iodine Addition: Add a catalytic amount of iodine (I₂) to the solution.

-

Heating: Heat the reaction mixture, typically in an oil bath, while stirring. The reaction progress can be monitored by TLC.

-

Workup: After completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.

-

Extraction and Purification: The product can be extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and the solvent is evaporated. The crude this compound can be further purified by column chromatography or recrystallization.[2]

Diagram: Claisen-Schmidt Condensation and Oxidative Cyclization

Caption: Synthesis of this compound via Claisen-Schmidt condensation and subsequent oxidative cyclization.

The Allan-Robinson Reaction: A Classic Approach

The Allan-Robinson reaction is a classic method for the synthesis of flavones from o-hydroxyaryl ketones and aromatic anhydrides.[3]

Scientific Rationale: This reaction proceeds through the O-acylation of the o-hydroxyaryl ketone by the aromatic anhydride, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the flavone core. The use of the sodium salt of the corresponding aromatic acid can facilitate the reaction.

Experimental Protocol: Allan-Robinson Synthesis of this compound

-

Reactant Mixture: Combine 2'-hydroxy-4'-methoxyacetophenone with p-anisic anhydride and sodium p-anisate in a reaction vessel.

-

Heating: Heat the mixture to a high temperature, often under reduced pressure, to drive the reaction to completion.

-

Hydrolysis: The resulting product is then hydrolyzed, typically with an aqueous base, to yield the flavone.

-

Purification: The crude this compound is then purified using standard techniques such as recrystallization or column chromatography.

Diagram: Allan-Robinson Reaction

Caption: The Allan-Robinson reaction for the synthesis of this compound.

Section 2: Comprehensive Characterization of this compound

The unambiguous identification and purity assessment of synthesized this compound is paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

Expected ¹H and ¹³C NMR Data for this compound (in CDCl₃):

| ¹H NMR | δ (ppm) | Multiplicity | Assignment |

| Methoxy Protons | ~3.9 | s (6H) | 7-OCH₃, 4'-OCH₃ |

| Aromatic Protons | 6.5-8.0 | m | A and B ring protons |

| H-3 | ~6.6 | s |

| ¹³C NMR | δ (ppm) | Assignment |

| C=O | ~177 | C-4 |

| Oxygenated Aromatic C | 160-165 | C-2, C-7, C-4', C-9 |

| Aromatic C-H | 90-130 | A and B ring carbons |

| Methoxy C | ~55-56 | 7-OCH₃, 4'-OCH₃ |

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Expected Mass Spectrometry Data for this compound:

-

Molecular Ion: [M+H]⁺ at m/z 283.

-

Key Fragmentation Pathways: Common fragmentation patterns for methoxylated flavonoids include the loss of a methyl radical (•CH₃) to give a fragment at m/z 268, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 240. Retro-Diels-Alder (RDA) fragmentation of the C-ring is another characteristic pathway.[4]

Diagram: Common ESI+ Fragmentation Pathways

Caption: Common ESI+ fragmentation pathways for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the synthesized compound and for its quantification. A validated HPLC method is crucial for quality control.[5]

Typical HPLC Method Parameters:

| Parameter | Specification |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and water (often with a small amount of acid like formic or acetic acid) |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV at a wavelength corresponding to the absorbance maximum of the flavone (e.g., ~270 nm and ~330 nm) |

| Column Temperature | Maintained at a constant temperature (e.g., 30 °C) |

Section 3: Biological Activities and Mechanisms of Action

This compound exhibits a range of promising biological activities, making it a molecule of interest for therapeutic development.

Antithrombotic Activity: A PAR4 Antagonist

One of the most significant reported activities of this compound is its role as a selective antagonist of Protease-Activated Receptor 4 (PAR4), a key thrombin receptor on human platelets.[6][7]

Mechanism of Action: Thrombin activation of PAR4 on platelets leads to a signaling cascade involving Gq and G12/13 proteins, resulting in increased intracellular calcium, activation of Protein Kinase C (PKC), and subsequent platelet aggregation and thrombus formation.[8] this compound has been shown to inhibit these downstream signaling pathways, including the phosphorylation of Akt and MAP kinases (ERK and p38).[6][9]

Diagram: this compound as a PAR4 Antagonist

Caption: Inhibition of the PAR4 signaling pathway by this compound.

Anti-Inflammatory Effects

Flavonoids are well-known for their anti-inflammatory properties, and this compound is no exception. While the precise mechanisms are still under investigation, it is hypothesized that its anti-inflammatory effects may be mediated, in part, through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10]

Proposed Mechanism: In inflammatory conditions, the NF-κB pathway is activated, leading to the transcription of pro-inflammatory genes. Many flavonoids have been shown to interfere with this pathway at various points, such as by inhibiting the degradation of IκB, the inhibitor of NF-κB, thereby preventing the translocation of NF-κB to the nucleus.[11]

Neuroprotective Potential

Emerging research suggests that dimethoxyflavones possess neuroprotective properties.[12] Studies on related compounds have shown protection against neuronal cell death by inhibiting pathways such as parthanatos.[13] The neuroprotective effects of flavonoids are often attributed to their antioxidant and anti-inflammatory activities, as well as their ability to modulate various signaling pathways involved in neuronal survival.[14]

Conclusion: A Promising Scaffold for Future Research

This compound presents a compelling profile for further investigation in the fields of medicinal chemistry and drug discovery. Its accessible synthesis, coupled with its significant biological activities as a PAR4 antagonist, and its potential anti-inflammatory and neuroprotective effects, make it a valuable lead compound. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a solid foundation for researchers to explore and unlock the full therapeutic potential of this promising flavonoid.

References

-

Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. (2025). PubMed. [Link]

-

Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. (2025). PubMed. [Link]

-

Discovery of Protease-Activated Receptor 4 (PAR4)-Tethered Ligand Antagonists Using Ultralarge Virtual Screening. (n.d.). PubMed Central. [Link]

-

7,4′‐dimethoxy‐3‐hydroxyflavone, a protease‐activated receptor 4 (PAR4) inhibitor with antioxidant activity, ameliorates diabetic endothelial dysfunction. (2025). ResearchGate. [Link]

-

Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice. (2025). ResearchGate. [Link]

-

Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice. (n.d.). PubMed. [Link]

-

Fragmentation pathway comparison of 5,6,7,4'-tetrahydroxy-flavone and 5,6,7,4'-tetramethoxy-flavone by high resolution electrospray ionization tandem mass spectroscopy. (n.d.). ResearchGate. [Link]

-

5,7-dimethoxyflavone inhibits hepatocellular carcinoma progression via increasing intestinal Akkermansia muciniphila and hepatic CD8+ T cell infiltration. (2025). PMC. [Link]

-

Complete assignments of NMR data of 13 hydroxymethoxyflavones. (2025). ResearchGate. [Link]

-

Synthesis of Flavones. (2017). Biomedical Journal of Scientific & Technical Research. [Link]

-

Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. (n.d.). NIH. [Link]

-

Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. (n.d.). Global Science Books. [Link]

-

(PDF) SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 7-HYDROXY-3',4'-DIMETHOXYFLAVONE. (n.d.). ResearchGate. [Link]

-

Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy. (n.d.). Frontiers. [Link]

-

Synthesis of flavones and isoflavones by Allan–Robinson reaction. (n.d.). ResearchGate. [Link]

-

(PDF) Improved Synthesis of 2',6'-Dihydroxy-3,4-dimethoxy Chalcone by Grinding Technique to Synthesize 5-Hydroxy-3',4'. (2025). ResearchGate. [Link]

-

Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. (2025). ResearchGate. [Link]

-

NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. (2020). PharmacologyOnLine. [Link]

-

Validated HPLC method for simultaneous quantitative determination of dimethylcurcumin and resveratrol in pluronic-F127 nanomicelles: Formulation with enhanced anticancer efficacy. (n.d.). PMC. [Link]

-

Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (n.d.). MDPI. [Link]

-

Proposed fragmentation pathways of 7-hydroxy-4′-methoxy dihydroflavone. (n.d.). ResearchGate. [Link]

-

1 H-NMR and 13 C-NMR data of 1, 2, and 3 in CDCl3 (500 MHz). (n.d.). ResearchGate. [Link]

-

Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. (n.d.). The Royal Society of Chemistry. [Link]

-

Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway. (n.d.). PMC. [Link]

-

Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. (n.d.). PMC. [Link]

-

Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. (n.d.). SciTePress. [Link]

-

Purification, crystallization and X-ray diffraction analysis of pavine N-methyltransferase from Thalictrum flavum. (n.d.). NIH. [Link]

-

validated hplc methods: Topics by Science.gov. (n.d.). Science.gov. [Link]

-

Signaling pathways involved in phytochemical neuroprotection. (n.d.). Consensus. [Link]

-

High-Resolution Mass Spectrometry Identification and Characterization of Flavonoids from Fridericia chica Leaves Extract with Anti-Arbovirus Activity. (2022). NIH. [Link]

-

3,7-Dihydroxy-3',4'-dimethoxyflavone. (n.d.). PubChem. [Link]

-

a comprehensive review of method development by hplc. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

-

Stereoselective Synthesis of Flavonoids: A Brief Overview. (2023). PMC. [Link]

- Preparation method of 4-hydroxyl-2-methoxybenzaldehyde. (n.d.).

-

Synthesis of p-methoxybenzaldehyde. (n.d.). PrepChem.com. [Link]

-

Scheme 12. General reaction mechanism of the Allan-Robinson method for the synthesis of flavones. (n.d.). ResearchGate. [Link]

-

13C NMR (CDCl3, 125 MHz) δ 14.3, 6. (n.d.). The Royal Society of Chemistry. [Link]

-

1H and 13C NMR Assignments in CDCl3 for 1-4 and comparison with the... (n.d.). ResearchGate. [Link]

Sources

- 1. scitepress.org [scitepress.org]

- 2. researchgate.net [researchgate.net]

- 3. biomedres.us [biomedres.us]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Protease-Activated Receptor 4 (PAR4)-Tethered Ligand Antagonists Using Ultralarge Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5,7-dimethoxyflavone inhibits hepatocellular carcinoma progression via increasing intestinal Akkermansia muciniphila and hepatic CD8+ T cell infiltration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. globalsciencebooks.info [globalsciencebooks.info]

- 12. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 7,4'-Dimethoxyflavone

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 7,4'-dimethoxyflavone, a key flavone derivative of interest to researchers in drug discovery and natural product chemistry. This document is structured to offer not just raw data, but a deeper understanding of the experimental methodologies and the interpretation of the spectral features that define this molecule.

Introduction to this compound

This compound belongs to the flavonoid class of secondary metabolites, which are widely distributed in the plant kingdom. Flavonoids are of significant interest due to their diverse biological activities. The structural characterization of these compounds is a critical step in their study and potential application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure of flavonoids like this compound. This guide will delve into the theoretical and practical aspects of obtaining and interpreting the NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Experimental Protocol: NMR Spectroscopy

A robust NMR analysis begins with meticulous sample preparation and the selection of appropriate experimental parameters.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[1]

-

Ensure the sample is fully dissolved to obtain a homogeneous solution, which is crucial for acquiring high-resolution spectra.

2. Data Acquisition:

-

Acquire ¹H NMR, ¹³C NMR, and optionally 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data and Interpretation

Expected ¹H NMR Data (in CDCl₃):

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.6 | s | - |

| H-5 | ~7.9 | d | ~8.8 |

| H-6 | ~6.9 | dd | ~8.8, 2.4 |

| H-8 | ~6.8 | d | ~2.4 |

| H-2', H-6' | ~7.8 | d | ~8.9 |

| H-3', H-5' | ~7.0 | d | ~8.9 |

| 7-OCH₃ | ~3.9 | s | - |

| 4'-OCH₃ | ~3.9 | s | - |

Interpretation:

-

The downfield shift of H-5 is characteristic of a proton peri to the carbonyl group.

-

The protons on the A-ring (H-6 and H-8 ) exhibit ortho and meta coupling.

-

The B-ring protons (H-2', H-6' and H-3', H-5' ) show a typical AA'BB' system for a 1,4-disubstituted benzene ring.

-

The sharp singlets around 3.9 ppm are characteristic of the two methoxy groups.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Expected ¹³C NMR Data (in CDCl₃):

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 | ~163 |

| C-3 | ~105 |

| C-4 | ~178 |

| C-5 | ~127 |

| C-6 | ~114 |

| C-7 | ~165 |

| C-8 | ~92 |

| C-9 | ~158 |

| C-10 | ~116 |

| C-1' | ~124 |

| C-2', C-6' | ~128 |

| C-3', C-5' | ~114 |

| C-4' | ~162 |

| 7-OCH₃ | ~56 |

| 4'-OCH₃ | ~55 |

Interpretation:

-

The signal for the carbonyl carbon C-4 is typically found in the most downfield region of the spectrum (~178 ppm).

-

The oxygenated aromatic carbons C-2, C-7, C-9, and C-4' appear at lower field strengths.

-

The methoxy carbons are observed around 55-56 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Experimental Protocol: IR Spectroscopy

1. Sample Preparation (for solid samples):

-

KBr Pellet Method: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Nujol Mull Method: Grind a small amount of the sample with a drop of Nujol (mineral oil) to form a paste. Spread the paste between two KBr or NaCl plates.[3]

2. Data Acquisition:

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty sample holder (or KBr pellet without the sample) to subtract from the sample spectrum.

IR Spectral Data and Interpretation

While a specific IR spectrum for this compound is not provided in the searched results, the expected absorption bands can be predicted based on its functional groups and data from similar compounds like 7-hydroxy-3',4'-dimethoxyisoflavone.[4]

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3100 | C-H stretch | Aromatic |

| ~2850-2950 | C-H stretch | Methoxy (-OCH₃) |

| ~1630-1650 | C=O stretch | α,β-Unsaturated Ketone |

| ~1500-1600 | C=C stretch | Aromatic |

| ~1250-1300 | C-O stretch | Aryl ether |

| ~1020-1050 | C-O stretch | Methoxy |

Interpretation:

-

The strong absorption band around 1630-1650 cm⁻¹ is characteristic of the conjugated ketone carbonyl group in the flavone C-ring.

-

The presence of multiple bands in the 1500-1600 cm⁻¹ region confirms the aromatic nature of the molecule.

-

The bands corresponding to the C-O stretching of the aryl ether and methoxy groups are also key diagnostic features.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure through fragmentation analysis.

Experimental Protocol: Mass Spectrometry

1. Sample Introduction and Ionization:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-